3,5-Difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol is a complex organic compound that has garnered attention in medicinal chemistry due to its potential as a selective estrogen receptor degrader. This compound is part of ongoing research aimed at developing effective treatments for estrogen receptor-positive breast cancer. Its structure features multiple functional groups that contribute to its biological activity and pharmacological properties.
The compound is derived from extensive medicinal chemistry efforts aimed at optimizing selective estrogen receptor modulators and degraders. It has been identified as a clinical candidate with high oral bioavailability and is currently undergoing evaluation in clinical trials for its efficacy in treating advanced breast cancer .
This compound is classified as a selective estrogen receptor degrader (SERD), which is a class of drugs designed to downregulate estrogen receptors and inhibit estrogen-mediated signaling pathways. SERDs are particularly relevant in the treatment of hormone-sensitive cancers, such as certain types of breast cancer .
The synthesis of 3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol involves several key steps:
These methods emphasize the importance of regioselectivity and stereochemistry in achieving the desired compound configuration .
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to characterize the synthesized compound.
The compound has a molecular formula of and a molecular weight of approximately 385.45 g/mol. The presence of fluorine atoms significantly affects its pharmacokinetic properties by enhancing metabolic stability and bioavailability.
The compound undergoes various chemical reactions that are crucial for its biological activity:
Kinetic studies reveal that 3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol exhibits a high affinity for estrogen receptors with low nanomolar IC50 values indicating potent activity against these targets .
The mechanism of action for this compound involves several steps:
Studies indicate that compounds like 3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol can lead to significant reductions in tumor size in preclinical models .
The compound is typically a solid at room temperature with a melting point that can vary based on purity but generally falls within 150–160 °C. It exhibits good solubility in organic solvents such as dimethyl sulfoxide but limited solubility in water.
Key chemical properties include:
Relevant data shows that this compound retains activity over various pH ranges which is beneficial for oral bioavailability .
The primary application of 3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol lies in oncology as a treatment for hormone-sensitive breast cancers. Its role as a selective estrogen receptor degrader makes it a promising candidate for overcoming resistance to traditional therapies like aromatase inhibitors or selective estrogen receptor modulators.
Research continues into its efficacy when used in combination with other therapeutic agents such as cyclin-dependent kinase inhibitors to enhance treatment outcomes for patients with advanced disease states .
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0
CAS No.: